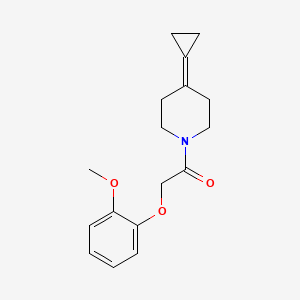
1-(4-Cyclopropylidenepiperidin-1-yl)-2-(2-methoxyphenoxy)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Cyclopropylidenepiperidin-1-yl)-2-(2-methoxyphenoxy)ethanone, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its regulation is critical for maintaining proper brain function. CPP-115 has been shown to increase GABA levels in the brain, making it a promising candidate for the treatment of several neurological disorders.
Wissenschaftliche Forschungsanwendungen
NMDA Receptor Antagonists
A study by Borza et al. (2007) identified (4-Benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone, a compound derived from a similar structural framework, as a potent NR2B subunit-selective antagonist of the NMDA receptor. This research explored the structure-activity relationship (SAR) to improve ADME properties of the lead compound, finding several derivatives with low nanomolar activity and significant oral bioavailability in a mouse model of hyperalgesia. A CoMSIA model was also developed to further understand binding interactions (Borza et al., 2007).
Pyrolysis Products of Psychoactive Substances
Texter et al. (2018) investigated the pyrolysis products of bk-2C-B (2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride), a new psychoactive substance. This study aimed to understand the stability and potential degradation products when exposed to heat, simulating conditions of inhalation or 'smoking.' The research identified several novel pyrolysis products, highlighting the importance of understanding the chemical stability and potential toxicities of such compounds (Texter et al., 2018).
Fluorogenic Labeling for HPLC
Gatti et al. (1990) explored the use of the methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid as a fluorogenic labeling agent for the high-performance liquid chromatography (HPLC) of biologically important thiols. This compound reacts selectively and rapidly with thiols, forming fluorescent adducts that can be separated by reversed-phase HPLC, demonstrating the compound's utility in analytical applications (Gatti et al., 1990).
Histamine H(3) Receptor Antagonist Synthesis
Pippel et al. (2010) completed the synthesis of a hydroxyproline-based H(3) receptor antagonist, illustrating the manipulation of stereochemistry and innovative synthetic methodologies. This research underscores the complex synthetic strategies required to produce specific receptor antagonists for potential therapeutic applications (Pippel et al., 2010).
Cyclopropylidene Compounds in Organic Synthesis
Bernard and Piras (1997) discussed the synthesis of 2-cyclopropylidene-phenoxy ethanes, achieved via the Wittig reaction, and their subsequent regioselective reactions in palladium (0) catalyzed nucleophilic substitutions. This work highlights the versatility of cyclopropylidene compounds in facilitating the synthesis of complex organic molecules (Bernard and Piras, 1997).
Eigenschaften
IUPAC Name |
1-(4-cyclopropylidenepiperidin-1-yl)-2-(2-methoxyphenoxy)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-20-15-4-2-3-5-16(15)21-12-17(19)18-10-8-14(9-11-18)13-6-7-13/h2-5H,6-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDKZZBWWDSPCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCC(=C3CC3)CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclopropylidenepiperidin-1-yl)-2-(2-methoxyphenoxy)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

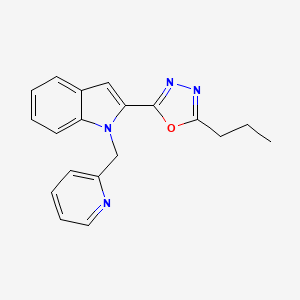
![4-bromo-N-[2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B2411774.png)
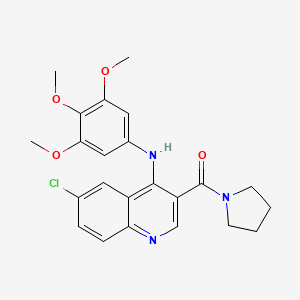
![2,2-Dimethylspiro[3.3]heptane-6-sulfonyl chloride](/img/structure/B2411776.png)
![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-phenylethanone](/img/structure/B2411779.png)
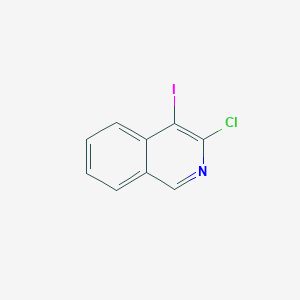


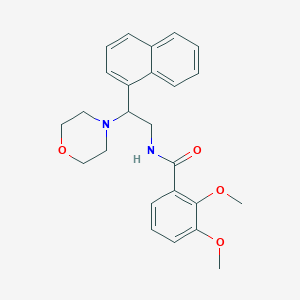
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2411789.png)
![6-Cyclopropyl-2-[[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2411791.png)
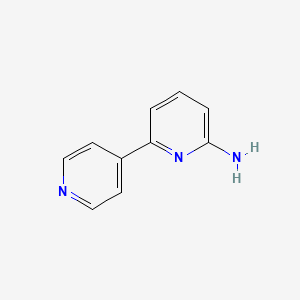
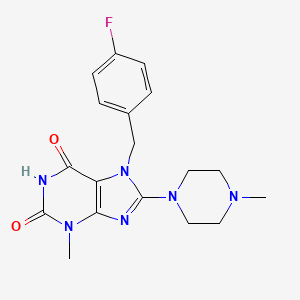
![2-(4-bromo-3-methylanilino)-2-[4-(1H-imidazol-1-yl)phenyl]acetonitrile](/img/structure/B2411795.png)